4-Methoxyphenylboronic acid

概述

描述

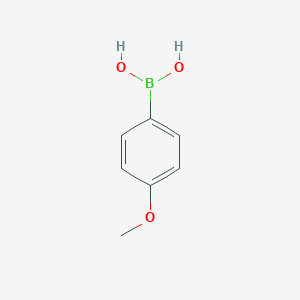

4-Methoxyphenylboronic acid (CAS 5720-07-0), with the molecular formula C₇H₉BO₃ and a molecular weight of 151.96 g/mol, is a boronic acid derivative featuring a methoxy (-OCH₃) substituent at the para position of the benzene ring. Synonyms include p-methoxybenzeneboronic acid, 4-boronoanisole, and (4-methoxyphenyl)boronic acid . It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, pharmaceuticals, and functional materials . Its electron-donating methoxy group modulates reactivity and selectivity in catalytic processes, making it a valuable reagent in organic synthesis.

准备方法

合成路线和反应条件: 4-甲氧基苯硼酸可以通过多种方法合成。 一种常见的方法包括4-甲氧基苯基溴化镁 与三甲基硼酸酯 反应,然后进行水解 。 反应条件通常包括使用惰性气氛,如氮气或氩气,并且反应在低温下进行以防止副反应。

工业生产方法: 在工业环境中,4-甲氧基苯硼酸的生产通常涉及使用钯催化的直接芳基化 或铜介导的无配体好氧氟烷基化 芳基硼酸 。 这些方法效率高,可以扩大规模进行大规模生产。

化学反应分析

反应类型: 4-甲氧基苯硼酸会发生各种类型的化学反应,包括:

氧化: 它可以被氧化形成相应的酚类。

还原: 它可以被还原形成相应的烃类。

取代: 它可以发生取代反应形成各种衍生物.

常见试剂和条件:

氧化: 常见的氧化剂包括 和 。

还原: 常见的还原剂包括 和 。

取代: 常见的试剂包括卤素 和亲核试剂 .

主要生成物:

氧化: 生成4-甲氧基苯酚。

还原: 生成4-甲氧基甲苯。

取代: 生成各种取代的苯硼酸.

科学研究应用

4-甲氧基苯硼酸在科学研究中具有多种应用,包括:

生物学: 它被用作电化学氧化还原探针 ,用于选择性检测活细胞中的过氧化氢。 该应用对于理解与肿瘤性疾病和氧化还原稳态相关的细胞变化至关重要。

医学: 。

工业: 它用于石墨烯的化学气相沉积 (CVD) ,其中原位掺杂磷或硼。 此过程增强了石墨烯的特性,使其适用于各种工业应用。

作用机制

4-甲氧基苯硼酸的作用机制主要涉及它作为硼酸衍生物 在各种化学反应中的作用。 在铃木-宫浦交叉偶联反应 中,它充当亲核试剂,将其芳基转移到钯催化剂上,然后与亲电有机基团形成新的碳-碳键 。 此过程涉及几个步骤,包括氧化加成、转金属化和还原消除 .

相似化合物的比较

Comparison with Similar Boronic Acids

Acidity (pKa)

The methoxy group significantly impacts the Lewis acidity of 4-methoxyphenylboronic acid. In aqueous media, its pKa is 9.25 , compared to 8.68 for phenylboronic acid, indicating lower acidity due to the electron-donating nature of the methoxy group. In water/acetonitrile mixtures, this trend persists (pKa = 10.29 vs. 9.61 for phenylboronic acid) .

Table 1: pKa Values of Selected Boronic Acids

| Compound | pKa (Water) | pKa (Water/MeCN) |

|---|---|---|

| Phenylboronic acid | 8.68 | 9.61 |

| This compound | 9.25 | 10.29 |

Reactivity in Suzuki-Miyaura Couplings

This compound exhibits distinct reactivity compared to boronic acids with electron-withdrawing groups (EWGs) or steric hindrance. For example:

- In the synthesis of 3,4-biaryl-2,5-dichlorothiophenes, this compound provided a 65% yield , outperforming 3,5-dimethylphenylboronic acid (53%) but underperforming against 4-chlorophenylboronic acid (70%) .

- Regioselective coupling with 2,4-dibromo-1-methyl-5-nitroimidazole required 1.2 equivalents of this compound to achieve monosubstitution (45% yield), while higher equivalents led to disubstitution .

Table 2: Suzuki-Miyaura Coupling Yields with Various Boronic Acids

| Boronic Acid | Substrate | Yield (%) |

|---|---|---|

| This compound | 3,4-Biaryl-2,5-dichlorothiophene | 65 |

| 4-Chlorophenylboronic acid | Same substrate | 70 |

| 3,5-Dimethylphenylboronic acid | Same substrate | 53 |

Substituent Effects

The methoxy group enhances electron density at the boron center, favoring coupling with electron-deficient aryl halides. For instance:

- Coupling this compound with electron-deficient 3,5-difluoro-1-nitrobenzene gave 79% yield , whereas coupling with electron-rich 4-methoxy-1-nitrobenzene yielded only 40% .

- In contrast, phenylboronic acid (lacking an EDG) showed lower efficiency in one-pot bis-Suzuki reactions compared to this compound .

Solubility and Boron Reagent Forms

The solubility and reactivity of this compound depend on its formulation. Potassium 4-methoxyphenyltrifluoroborate, a more water-soluble derivative, achieved 98% yield in self-coupling reactions, outperforming the boronic acid (92% ) and its esters (14–17%) .

Table 3: Comparison of Boron Reagents in Self-Coupling Reactions

| Reagent | Yield (%) |

|---|---|

| Potassium 4-methoxyphenyltrifluoroborate | 98 |

| This compound | 92 |

| Neopentyl glycol ester | 14 |

Catalyst Compatibility

This compound works efficiently with diverse catalysts:

- Palladium catalysts (e.g., Pd(OAc)₂) enabled coupling with 1,4-dibromo-2-nitrobenzene under ligand-free conditions .

- Nickel precatalysts (e.g., dppfNiᴵᴵ(o-tol)(Cl)) achieved high yields in aryl sulfamate couplings, with optimized conditions requiring 0.0338 mmol of boronic acid .

Key Research Findings

Electronic Effects : The methoxy group reduces acidity and enhances coupling with electron-deficient partners, but may lower yields compared to EWGs in certain substrates .

Regioselectivity: Controlled equivalents of this compound enable selective mono- or disubstitution in polyhalogenated intermediates .

Solubility-Driven Performance : Trifluoroborate derivatives outperform boronic acids in aqueous reactions due to superior solubility .

生物活性

4-Methoxyphenylboronic acid (CAS Number: 5720-07-0) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound exhibits significant biological activity, making it a valuable reagent in drug development and chemical synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 204-206 °C |

| Boiling Point | 306.8 °C |

| Flash Point | 139.3 °C |

This compound functions primarily as a biochemical reagent and has been identified as an inhibitor of certain enzymes and pathways critical in various biological processes:

- Carbonic Anhydrase Inhibition : Research indicates that boronic acids, including this compound, inhibit fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans, which are essential for maintaining pH homeostasis in these pathogens .

- Suzuki-Miyaura Coupling Reactions : This compound is frequently employed in Suzuki coupling reactions, facilitating the formation of biaryl compounds which are pivotal in pharmaceutical synthesis. A study demonstrated that it effectively participated in the coupling of naphthalen-1-yl dimethylsulfamate, yielding significant amounts of cross-coupled products .

Biological Activity

The biological activity of this compound extends to several areas:

- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. It has been tested alongside other compounds that target the colchicine site on tubulin, demonstrating potential as an effective vascular disrupting agent (VDA) .

- Toxicological Profile : Preliminary studies suggest that this compound exhibits low toxicity, with high doses required to induce adverse effects. The LD50 in animal models indicates a favorable safety profile for further therapeutic exploration .

- Drug Development Applications : Its incorporation into drug formulations has been proposed to enhance the potency and efficacy of existing drugs through improved receptor interactions .

Case Study 1: Inhibition of Carbonic Anhydrases

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the effectiveness of various boronic acids, including this compound, in inhibiting carbonic anhydrases from fungal pathogens. The results indicated that these compounds could serve as potential antifungal agents by disrupting essential metabolic processes .

Case Study 2: Antitumor Efficacy

In a series of experiments assessing the anti-proliferative effects on human cancer cell lines (e.g., MCF-7 and MDA-MB-231), compounds derived from or related to this compound demonstrated significant inhibition of cell growth and migration, suggesting its utility in cancer therapeutics .

常见问题

Q. Basic: What are the primary synthetic routes for preparing 4-Methoxyphenylboronic acid?

This compound is commonly synthesized via hydrolysis of potassium 4-methoxyphenyltrifluoroborate using silica gel and water under mild conditions. This method is efficient for electron-rich substrates, achieving high yields due to accelerated hydrolysis kinetics compared to electron-deficient analogs . Alternative routes include Suzuki-Miyaura cross-coupling precursors, where palladium catalysts mediate aryl halide coupling with boronic esters.

Q. Basic: What are the key applications of this compound in organic synthesis?

This compound is widely used in:

- N-Arylation reactions : Copper-catalyzed coupling with imidazoles or amines to form C–N bonds .

- Suzuki-Miyaura cross-couplings : Pd-mediated C–C bond formation, e.g., synthesizing biphenylamines (e.g., 4'-Methoxy-[1,1'-biphenyl]-2-amine) .

- Functionalization of biomolecules : Glycoprotein enrichment via boronate affinity in core-shell magnetic microspheres .

Q. Basic: What precautions are necessary for handling and storing this compound?

- Storage : Keep in a cool, dry, ventilated area away from oxidizers. Use glass containers to avoid degradation .

- Safety : Wear gloves, eye protection, and lab coats. Avoid inhalation; rinse skin/eyes immediately upon contact (risk phrases: R22, R36/37/38) .

Q. Advanced: How can spectroscopic methods characterize this compound?

A combined DFT (B3LYP/6-311+G(d,p)) and experimental approach provides detailed insights:

Q. Advanced: How do catalyst systems influence the efficiency of this compound in cross-coupling reactions?

Pd complexes (e.g., PdTSTpSPP) in water enable oxidative self-coupling of potassium aryltrifluoroborates with 98% yield under ambient conditions. Catalyst loading as low as 0.05 mol% is optimal, outperforming PdTPP and PdTmCPP due to enhanced water solubility and stability .

Q. Advanced: What solvent effects are critical in trifluoromethylation reactions involving this compound?

Anhydrous 1,2-DCE minimizes homocoupling side reactions by suppressing water-mediated hydrolysis. Trace water accelerates undesired pathways, reducing yields of 4-trifluoromethylanisole. Solvent polarity and coordination ability must align with reaction kinetics .

Q. Advanced: How is this compound utilized in carbohydrate chemistry?

It acts as a mediator in UV-induced glycosylation of unprotected deoxythioglycosides, enabling stereoselective 2-deoxyglycoside synthesis under mild conditions. The boronic acid stabilizes intermediates, enhancing reaction efficiency .

Q. Advanced: What microwave-assisted protocols improve reaction efficiency with this compound?

Microwave irradiation (140°C, 5 min) in NaHCO₃/dioxane with Pd(PPh₃)₄ accelerates Suzuki couplings, achieving 75% yield for pyridone derivatives. This method reduces reaction times compared to conventional heating .

Q. Advanced: How does the electronic environment of this compound affect its stability and reactivity?

The electron-donating methoxy group enhances boronic acid stability by reducing Lewis acidity. However, it increases susceptibility to oxidation, requiring inert atmospheres for long-term storage. Compatibility studies show instability with strong oxidizers (e.g., peroxides) .

属性

IUPAC Name |

(4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAAEKKFGLPLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Record name | 4-boronoanisole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205837 | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-07-0 | |

| Record name | (4-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。